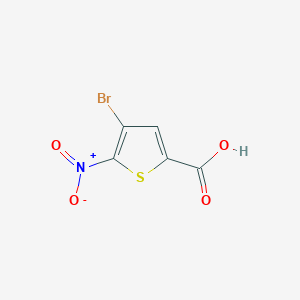

4-bromo-5-nitrothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-5-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO4S/c6-2-1-3(5(8)9)12-4(2)7(10)11/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPRLEUUNMJYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864075-31-0 | |

| Record name | 4-bromo-5-nitrothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 5 Nitrothiophene 2 Carboxylic Acid

Direct Synthesis Strategies for 4-Bromo-5-nitrothiophene-2-carboxylic Acid

Direct synthesis strategies typically begin with thiophene-2-carboxylic acid and introduce the bromo and nitro substituents in a stepwise manner. The order of these electrophilic substitution reactions is critical due to the directing effects of the substituents on the thiophene (B33073) ring.

This synthetic pathway involves the initial bromination of thiophene-2-carboxylic acid, followed by a subsequent nitration step. The carboxyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution.

The first step is the bromination of thiophene-2-carboxylic acid. The halogenation of thiophene occurs readily, often at low temperatures. iust.ac.ir The primary product of this reaction is 5-bromothiophene-2-carboxylic acid, as the carboxyl group directs incoming electrophiles to the 5-position. Various brominating agents, such as N-Bromosuccinimide (NBS), are effective for such transformations under mild conditions. cambridgescholars.com

The second step is the nitration of the resulting 5-bromothiophene-2-carboxylic acid. This step presents a significant challenge due to the electronic properties of the substituted ring. Both the carboxylic acid and the bromine atom are deactivating groups. While the bromine atom is an ortho-para director, the strong deactivating nature of both substituents makes the introduction of a nitro group difficult, requiring harsh reaction conditions which can lead to decomposition or low yields. The nitro group would need to be introduced at the 4-position, which is sterically accessible.

Table 1: Hypothetical Reaction Scheme for Halogenation Preceding Nitration This table illustrates the theoretical reaction pathway and common reagents.

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Bromination | Thiophene-2-carboxylic acid | Br₂, Acetic Acid | 5-Bromothiophene-2-carboxylic acid |

| 2. Nitration | 5-Bromothiophene-2-carboxylic acid | HNO₃/H₂SO₄ (fuming) | This compound |

An alternative and more common strategy involves introducing the nitro group before the bromine atom. The nitration of thiophene and its derivatives must be conducted carefully, as the reaction can be explosive, particularly in the presence of nitrous acid. stackexchange.com Using reagents like acetyl nitrate or carrying out the reaction in acetic anhydride can mitigate these risks. iust.ac.irstackexchange.com

Nitration of thiophene-2-carboxylic acid typically yields a mixture of isomers, primarily 4-nitrothiophene-2-carboxylic acid and 5-nitrothiophene-2-carboxylic acid. iust.ac.ir The separation of these isomers is a critical step in this synthetic route.

Once the 4-nitrothiophene-2-carboxylic acid isomer is isolated, the subsequent bromination step can be performed. In this intermediate, both the carboxyl and nitro groups are strongly deactivating and meta-directing. They deactivate the 3 and 5 positions. Therefore, the incoming bromine electrophile is directed to the 5-position, yielding the desired this compound. This regioselectivity makes the nitration-first approach more synthetically viable than the halogenation-first pathway.

Table 2: Reaction Scheme for Nitration Preceding Halogenation This table outlines the key steps and reagents for synthesizing the target compound via a nitration-first approach.

| Step | Reactant | Reagents and Conditions | Intermediate(s) | Product |

|---|---|---|---|---|

| 1. Nitration | Thiophene-2-carboxylic acid | HNO₃, Acetic Anhydride | 4-Nitrothiophene-2-carboxylic acid and 5-Nitrothiophene-2-carboxylic acid | N/A |

| 2. Isomer Separation | Mixture of nitro-isomers | Chromatography/Recrystallization | 4-Nitrothiophene-2-carboxylic acid (isolated) | N/A |

| 3. Bromination | 4-Nitrothiophene-2-carboxylic acid | Br₂, FeBr₃ (catalyst) | N/A | This compound |

Modern synthetic methodologies have focused on improving the safety and efficiency of hazardous reactions like nitration through process intensification. Microchannel reaction technology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making it highly suitable for nitration processes. mdpi.com

A method for the rapid preparation of 4-nitrothiophene-2-carboxylic acid, a key precursor to the target molecule, has been developed using microchannel reaction technology. google.com In this process, a sulfuric acid solution of thiophene-2-carboxylic acid and a nitrating agent (such as nitric acid or a mixed acid) are continuously pumped into a microchannel reactor. google.com The electrophilic substitution occurs rapidly at controlled temperatures (e.g., 0-40 °C) with very short residence times (1-15 minutes). google.com This technology provides a safer, more efficient, and cost-effective route to synthesize the 4-nitrothiophene-2-carboxylic acid intermediate with a high conversion rate under continuous and controllable conditions. google.com This approach effectively overcomes the safety and control issues associated with traditional batch nitration of reactive heterocycles like thiophene. google.com

Precursor Chemistry and Functional Group Interconversions Leading to this compound

These synthetic routes involve the use of thiophene derivatives that already possess some of the required functional groups, followed by chemical modifications to complete the synthesis of the target molecule.

This approach begins with a thiophene-2-carboxylic acid derivative that is already substituted on the ring. For example, a synthesis could start with 4,5-dibromothiophene-2-carboxylic acid. The challenge then becomes the selective replacement of one of the bromine atoms with a nitro group. This transformation, a nucleophilic aromatic substitution (SNA_Ar_), is generally difficult on electron-rich thiophene rings unless activated by strongly electron-withdrawing groups. The existing carboxyl and bromo substituents may not provide sufficient activation to facilitate this substitution efficiently.

Alternatively, one could start with a different halogenated precursor and perform a halogen exchange reaction, followed by nitration, but controlling the regioselectivity remains a primary challenge.

A versatile strategy involves constructing the carboxylic acid functionality as one of the final steps. This route would start with a thiophene ring that already contains the necessary bromo and nitro substituents, such as 2,4-dibromo-3-nitrothiophene or a similar precursor.

In such a pathway, the carboxylic acid group can be introduced at the 2-position via a metal-mediated reaction. A common method is the conversion of a halogenated position into an organometallic reagent, followed by carboxylation. nih.govresearchgate.net For instance, selective metal-halogen exchange at the 2-position of a polybrominated nitrothiophene using an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with carbon dioxide (CO₂), would yield the desired carboxylic acid. nih.govresearchgate.net A Grignard reaction followed by carbonation is another established method for this type of transformation. nih.govresearchgate.net

Table 3: Synthetic Route via Functional Group Interconversion This table details a plausible pathway starting from a pre-functionalized thiophene intermediate.

| Step | Starting Material | Reagents and Conditions | Intermediate | Final Product |

|---|---|---|---|---|

| 1. Lithiation | 2,5-Dibromo-3-nitrothiophene | 1. n-Butyllithium, THF, -78°C | 5-Bromo-3-nitro-2-thienyllithium | N/A |

| 2. Carboxylation | 5-Bromo-3-nitro-2-thienyllithium | 2. CO₂ (solid), 3. H₃O⁺ (workup) | N/A | 5-Bromo-3-nitrothiophene-2-carboxylic acid* |

\Note: The regiochemistry of the starting material is crucial. To obtain the 4-bromo-5-nitro isomer, a precursor like 2,4-dibromo-5-nitrothiophene would be required for selective lithiation at the 2-position.*

Regioselectivity and Reaction Pathway Control in the Synthesis of this compound

The synthesis of specifically substituted thiophene derivatives such as this compound requires careful control over reaction conditions to achieve the desired regioselectivity. The inherent reactivity of the thiophene ring and the influence of existing substituents are critical factors that govern the outcome of electrophilic substitution reactions like nitration.

Challenges in Nitration of Thiophene Derivatives

The nitration of thiophene is fundamentally challenging due to the high reactivity of the heterocyclic ring compared to benzene. stackexchange.com This heightened reactivity can lead to several complications:

Harsh Reaction Conditions: Traditional nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are often too aggressive for thiophene and can cause degradation of the substrate. stackexchange.com

Explosive Reactions: The reaction of thiophene with nitric acid can be violent and even explosive, particularly if nitrous acid is present, which can lead to autocatalytic nitrosation. stackexchange.com

Lack of Selectivity: The nitration of unsubstituted thiophene typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer being the major product. google.com Separating these isomers can be a tedious process. google.com

Polysubstitution: The activating nature of the thiophene ring can lead to the formation of dinitrothiophenes, such as 2,4-dinitrothiophene and 2,5-dinitrothiophene, further complicating the product mixture and reducing the yield of the desired monosubstituted product. google.com

To mitigate these challenges, milder and more controlled nitrating conditions are necessary. A common approach involves using nitric acid in acetic anhydride. google.comorgsyn.org This method helps to avoid the explosive nature of other nitrating mixtures and can improve selectivity, although the use of expensive and hazardous acetic anhydride is a drawback. google.com Other milder reagents like copper nitrate or nitration using nitric acid in trifluoroacetic anhydride have also been employed to achieve higher yields of the desired nitrothiophenes. stackexchange.comsemanticscholar.org

| Challenge | Description | Mitigation Strategies |

| Ring Degradation | Thiophene ring is sensitive to strong acids and oxidizing conditions. | Use of milder nitrating agents (e.g., nitric acid in acetic anhydride, copper nitrate). stackexchange.comgoogle.com |

| Explosive Potential | Reaction can be highly exothermic and autocatalytic. | Removal of nitrous acid (e.g., with urea), controlled temperature, and slow addition of reagents. stackexchange.comorgsyn.org |

| Isomer Formation | Nitration can occur at multiple positions, leading to mixtures (e.g., 2- and 3-nitroisomers). | Use of specific catalysts or directing groups to enhance regioselectivity. google.com |

| Polynitration | The activated ring can undergo multiple nitrations. | Stoichiometric control of the nitrating agent and controlled reaction times. google.com |

Influence of Substituents on Reaction Outcomes

In the synthesis of this compound, the starting material is typically 4-bromothiophene-2-carboxylic acid. The substituents already present on the thiophene ring—a bromine atom at position 4 and a carboxylic acid group at position 2—play a crucial role in directing the incoming electrophile (the nitronium ion, NO₂⁺).

Both the bromine atom and the carboxylic acid group are electron-withdrawing, which deactivates the thiophene ring towards electrophilic aromatic substitution. This deactivation means that forcing conditions may be required for nitration to occur. However, these substituents also exert directing effects that determine the position of nitration.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. In the context of 4-bromothiophene-2-carboxylic acid, it directs incoming electrophiles away from the adjacent position 3 and towards position 5.

Bromine Atom (-Br): Halogens are deactivating but ortho, para-directing. The bromine at position 4 directs incoming electrophiles to the adjacent ortho positions (3 and 5).

The combined influence of these two groups determines the final regiochemical outcome. Both substituents direct the incoming nitro group to position 5. The directing effect towards position 3 is sterically hindered and electronically disfavored by the adjacent carboxylic acid group. Therefore, the nitration of 4-bromothiophene-2-carboxylic acid is expected to yield this compound with high regioselectivity. The strong electron-withdrawing properties of the nitro group further deactivate the ring against any subsequent nitration. studysmarter.co.uk

Derivatization Reactions of this compound

The presence of three distinct functional groups—a bromine atom, a nitro group, and a carboxylic acid moiety—makes this compound a versatile intermediate for further chemical transformations.

Nucleophilic Aromatic Substitution Reactions

The thiophene ring in this compound is highly electron-deficient. This is due to the potent electron-withdrawing effects of the nitro group and the carboxylic acid group. This electron deficiency renders the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway less common for unsubstituted thiophenes. libretexts.orglibretexts.org

In this SNAr reaction, the bromine atom at position 4 serves as the leaving group. The reaction is significantly activated by the nitro group at the adjacent (ortho) position 5. Electron-withdrawing groups in the ortho or para positions are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

A variety of nucleophiles can be employed to displace the bromide, leading to a range of substituted nitrothiophene derivatives.

| Nucleophile | Potential Product |

| Amines (e.g., piperidine, morpholine) | 4-(Amino)-5-nitrothiophene-2-carboxylic acid derivatives. nih.gov |

| Alkoxides (e.g., sodium methoxide) | 4-Methoxy-5-nitrothiophene-2-carboxylic acid. |

| Thiolates (e.g., sodium thiophenoxide) | 4-(Arylthio)-5-nitrothiophene-2-carboxylic acid derivatives. |

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling on related thiophene derivatives)

The carbon-bromine bond at position 4 provides a versatile handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. jcu.edu.au Bromo-substituted thiophenes are common substrates in these reactions.

The Suzuki cross-coupling reaction, which couples an organohalide with an organoboron compound (typically a boronic acid or ester), is a widely used method. researchgate.net In a potential Suzuki reaction, this compound could be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This would result in the formation of 4-aryl-5-nitrothiophene-2-carboxylic acid derivatives. unimib.it

Other important cross-coupling reactions applicable to bromothiophenes include:

Stille Coupling: Utilizes organostannane reagents. jcu.edu.au

Kumada Coupling: Employs Grignard reagents (organomagnesium halides). jcu.edu.au

Heck Coupling: Couples the halide with an alkene.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, especially given the presence of the sensitive nitro and carboxylic acid groups. jcu.edu.aunih.gov

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

| Suzuki | Boronic Acid/Ester | C-C | Palladium |

| Stille | Organostannane | C-C | Palladium |

| Kumada | Grignard Reagent | C-C | Palladium or Nickel |

| Heck | Alkene | C-C | Palladium |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at position 2 is amenable to a wide range of classical transformations, allowing for the synthesis of various derivatives. researchgate.net

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions. This is often done to protect the carboxylic acid group during other reactions or to modify the compound's solubility and biological activity.

Amide Formation: Reaction with a primary or secondary amine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)) yields the corresponding amide. thermofisher.com This is a common strategy in the synthesis of biologically active molecules.

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate can then be readily reacted with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives under mild conditions.

Reduction: The carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as such reagents can also reduce the nitro group. Selective reducing agents may be necessary to achieve the desired transformation.

Modification of the Nitro Group

The chemical modification of the nitro group in this compound is a critical transformation that opens avenues to a variety of functionalized thiophene derivatives. The primary and most studied modification is the reduction of the nitro group to an amino group, yielding 4-bromo-5-aminothiophene-2-carboxylic acid. This transformation is significant as the resulting amino group can serve as a versatile handle for further synthetic elaborations, such as diazotization or acylation, enabling the introduction of a wide array of substituents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of nitro groups. This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction is usually carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, at ambient or slightly elevated temperature and pressure.

A representative, though generalized, reaction is depicted below:

General Reaction Scheme for Catalytic Hydrogenation

This compound + H₂ (gas) --(Catalyst, Solvent)--> 4-bromo-5-aminothiophene-2-carboxylic acidThe choice of catalyst and reaction conditions can be crucial to achieve high selectivity and yield, especially in the presence of other reducible functional groups. For instance, the bromine atom on the thiophene ring could be susceptible to hydrodebromination under certain hydrogenation conditions, leading to undesired byproducts. Therefore, careful optimization of the catalyst, solvent, temperature, and hydrogen pressure would be necessary for a successful and clean transformation.

Chemical Reduction with Metals:

Another common approach for the reduction of nitro groups is the use of metals in an acidic medium. A classic example is the use of tin (Sn) or tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). This method is particularly effective for the reduction of aromatic nitro compounds and is known for its reliability and scalability.

A generalized reaction scheme for a tin-mediated reduction is as follows:

General Reaction Scheme for Reduction with Tin(II) Chloride

This compound + SnCl₂ / HCl --(Solvent, Heat)--> 4-bromo-5-aminothiophene-2-carboxylic acidThis method often requires stoichiometric or even excess amounts of the metal reagent and typically involves a work-up procedure to remove the resulting metal salts. Despite this, it remains a valuable and widely practiced method in organic synthesis.

Detailed Research Findings:

A comprehensive search of scientific literature did not yield specific research articles with detailed experimental procedures, yields, and spectroscopic data for the modification of the nitro group on this compound. The information presented here is based on general and well-established methodologies for the reduction of aromatic nitro compounds. The application of these methods to this compound would require experimental investigation to determine the optimal reaction conditions and to fully characterize the resulting products.

Data Tables:

Due to the absence of specific experimental data in the reviewed literature for the modification of the nitro group of this compound, a data table with detailed research findings cannot be generated at this time. The following table provides a general overview of the potential transformations and the reagents commonly used.

| Transformation | Reagents and Conditions | Product |

| Reduction to Amine | H₂, Pd/C, Ethanol | 4-bromo-5-aminothiophene-2-carboxylic acid |

| Reduction to Amine | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 4-bromo-5-aminothiophene-2-carboxylic acid |

Structural Elucidation and Advanced Characterization of 4 Bromo 5 Nitrothiophene 2 Carboxylic Acid

Spectroscopic Analysis

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic properties of a compound. This section explores the expected spectroscopic signatures of 4-bromo-5-nitrothiophene-2-carboxylic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the proton at the C3 position of the thiophene (B33073) ring. This proton is anticipated to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The strong electron-withdrawing effects of the adjacent bromo and the para-positioned nitro and carboxyl groups will deshield this proton, causing its resonance to appear at a downfield chemical shift, likely in the range of 8.0-8.5 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet, typically in the region of 12.0-13.0 ppm, which would be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the five carbon atoms of the thiophene ring and the carboxylic acid carbon can be predicted based on substituent effects. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 160-170 ppm. The carbon atoms of the thiophene ring will be influenced by the attached substituents. The carbon atom bearing the carboxylic acid group (C2) and the carbon bearing the nitro group (C5) are expected to be significantly deshielded. Conversely, the carbon attached to the bromine (C4) will also experience a downfield shift. The C3 carbon, bonded to the single ring proton, will also be influenced by the surrounding electron-withdrawing groups.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 8.0 - 8.5 | Singlet | Thiophene ring proton (H3). |

| ¹H | 12.0 - 13.0 | Broad Singlet | Carboxylic acid proton (-COOH). |

| ¹³C | 160 - 170 | Singlet | Carboxylic acid carbon (C=O). |

| ¹³C | 140 - 150 | Singlet | Thiophene ring carbon (C5-NO₂). |

| ¹³C | 135 - 145 | Singlet | Thiophene ring carbon (C2-COOH). |

| ¹³C | 130 - 140 | Singlet | Thiophene ring carbon (C3). |

| ¹³C | 115 - 125 | Singlet | Thiophene ring carbon (C4-Br). |

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra of this compound would be characterized by the vibrational modes of the carboxylic acid, nitro group, carbon-bromine bond, and the thiophene ring itself.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1345-1385 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, generally between 500-600 cm⁻¹. Vibrations associated with the thiophene ring, including C-H, C=C, and C-S stretching, will also be present. For instance, C=C stretching bands for substituted thiophenes are often observed in the 1300-1550 cm⁻¹ range iosrjournals.org.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group is often a strong band in the Raman spectrum. The C-S stretching vibrations of the thiophene ring, typically appearing between 600-750 cm⁻¹, are also readily observable in Raman spectra iosrjournals.org. The C-Br stretch would also be Raman active. Due to the presence of the aromatic ring and multiple polarizable atoms, the molecule is expected to be a good Raman scatterer.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Medium | Strong (IR) |

| NO₂ asymmetric stretch | 1500 - 1560 | Medium-Strong | Strong (IR) |

| NO₂ symmetric stretch | 1345 - 1385 | Strong | Medium (IR) |

| C=C stretch (Thiophene) | 1300 - 1550 | Medium-Strong | Medium (IR) |

| C-S stretch (Thiophene) | 600 - 750 | Strong | Weak (IR) |

| C-Br stretch | 500 - 600 | Strong | Medium (IR) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be dominated by the electronic transitions of the substituted thiophene ring. The presence of the nitro group, a strong chromophore, and the carboxylic acid and bromo auxochromes will cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. Thiophene itself exhibits a strong absorption band around 235 nm. The introduction of a nitro group is known to shift this absorption to longer wavelengths, often above 300 nm, due to n-π* and π-π* transitions involving the nitro group and the aromatic ring acs.orgglobalresearchonline.net. The presence of the carboxylic acid and bromine atom will likely further modulate the position and intensity of these absorption bands. It is anticipated that this compound will display at least one major absorption band in the UVA range (315-400 nm).

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus revealing its molecular weight and aspects of its structure. The mass spectrum of this compound would be expected to show a distinct molecular ion peak. A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br) nih.govnih.gov.

The fragmentation pattern would likely involve the initial loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (·OH, M-17) and the loss of the entire carboxyl group (·COOH, M-45). The nitro group can be lost as NO₂ (M-46). Subsequent fragmentation of the thiophene ring could also occur. The presence of the bromine atom would be evident in the isotopic patterns of the fragment ions containing it.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 251/253 |

| [M-OH]⁺ | Loss of hydroxyl radical | 234/236 |

| [M-NO₂]⁺ | Loss of nitro group | 205/207 |

| [M-COOH]⁺ | Loss of carboxyl group | 206/208 |

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline solid.

Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Key Intermolecular Interactions | Hydrogen bonding (COOH dimers), Halogen bonding (Br), π-π stacking |

| Molecular Conformation | Largely planar thiophene ring |

Solid-State Molecular Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

While a definitive crystal structure for this compound has not been reported in the crystallographic literature, a comprehensive understanding of its solid-state architecture can be extrapolated from computational studies and analysis of closely related molecular structures. The molecular packing is anticipated to be governed by a sophisticated interplay of strong hydrogen bonds, directional halogen bonds, and other weaker intermolecular forces, which collectively dictate the supramolecular assembly.

The presence of a carboxylic acid group is a strong indicator of the formation of robust hydrogen-bonded synthons. Typically, carboxylic acids in the solid state form centrosymmetric dimers via strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This primary interaction is a significant driving force in the crystal packing of many organic acids.

In addition to this primary hydrogen bonding, the nitro group introduces further possibilities for intermolecular connections. The oxygen atoms of the nitro group are potential hydrogen bond acceptors, capable of forming weaker C—H···O interactions with the thiophene ring's hydrogen atom or participating in other non-covalent interactions.

A key feature of this molecule is the bromine substituent, which is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the solid state of this compound, the bromine atom could engage in halogen bonds with various acceptors present in neighboring molecules. The most likely halogen bond acceptors are the oxygen atoms of the nitro group or the carbonyl oxygen of the carboxylic acid. The geometry of such interactions is expected to be linear, with the C—Br···O angle approaching 180°.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred intermolecular interaction geometries and their relative energies. Theoretical studies on similar brominated and nitrated thiophene derivatives suggest that both hydrogen and halogen bonds play a crucial role in directing the molecular assembly.

To illustrate the potential intermolecular interactions, the following table summarizes the expected types of bonds, their likely participants, and typical geometric parameters based on computational studies of related compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 1.6 - 1.8 | 160 - 180 |

| Halogen Bond | C-Br | O (Nitro Group) | 2.8 - 3.2 | 150 - 175 |

| Halogen Bond | C-Br | O=C (Carboxylic Acid) | 2.9 - 3.3 | 150 - 175 |

| Weak Hydrogen Bond | C-H (Thiophene) | O (Nitro Group) | 2.2 - 2.6 | 130 - 160 |

The synergistic or competitive nature of these interactions will ultimately define the crystal lattice of this compound. For instance, the formation of strong carboxylic acid dimers might sterically influence the accessibility of the carbonyl oxygen for halogen bonding. Conversely, strong halogen bonding to the nitro group could affect the planarity of the thiophene ring and its participation in π-stacking interactions. A detailed single-crystal X-ray diffraction study would be necessary to unequivocally determine the precise molecular packing and the hierarchy of these influential intermolecular forces.

The available scientific literature includes computational studies on related but structurally distinct thiophene derivatives. For instance, research has been conducted on compounds like 5-bromothiophene-2-carboxylic acid, thiophene-2-carboxylic acid, and other substituted thiophenes. nih.govresearchgate.netscispace.comnih.gov These studies apply quantum chemical methods to explore the molecular geometries, electronic properties, and reactivity of those specific molecules.

However, substituting data from these related compounds would not accurately represent the unique electronic and structural characteristics of this compound, as the specific positions of the bromo and nitro substituent groups significantly influence its chemical properties.

Consequently, it is not possible to provide the detailed, compound-specific analysis for this compound as requested in the article outline.

Computational and Theoretical Investigations of 4 Bromo 5 Nitrothiophene 2 Carboxylic Acid

Electronic Structure and Reactivity Parameters

Molecular Electrostatic Potential (MEP) Mapping

Theoretical analysis of the Molecular Electrostatic Potential (MEP) provides valuable insight into the electronic distribution of a molecule and serves as a predictive tool for its reactive behavior. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic and nucleophilic attack.

For 4-bromo-5-nitrothiophene-2-carboxylic acid, computational studies on analogous nitrothiophene derivatives, such as 2-carbaldehyde oxime-5-nitrothiophene, offer a basis for predicting its MEP characteristics. globalresearchonline.net It is anticipated that the most negative electrostatic potential (red and yellow regions) would be localized over the oxygen atoms of the nitro (NO₂) and carboxylic acid (-COOH) groups. This high electron density makes these sites susceptible to electrophilic attack.

Spectroscopic Property Prediction and Validation

The vibrational modes of this compound can be predicted through quantum chemical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). globalresearchonline.netscispace.com By analyzing the computed harmonic vibrational frequencies, a theoretical vibrational spectrum (both Infrared and Raman) can be constructed. The assignments of these vibrational modes are based on the potential energy distribution (PED).

Based on computational studies of similar compounds like 2-thiophene carboxylic acid, 2-amino-5-bromobenzoic acid, and 2-carbaldehyde oxime-5-nitrothiophene, the following vibrational assignments are predicted for this compound: globalresearchonline.netiosrjournals.orgijtsrd.com

Carboxylic Acid Group Vibrations: The O-H stretching vibration is expected to appear as a broad band in the high-frequency region of the IR spectrum. The C=O stretching of the carboxylic acid is predicted to be a very strong band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹.

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to produce strong bands in the IR spectrum, typically around 1500-1570 cm⁻¹ and 1300-1360 cm⁻¹, respectively. globalresearchonline.net

Thiophene (B33073) Ring Vibrations: The C-H stretching vibration of the thiophene ring is expected above 3000 cm⁻¹. The C=C and C-C stretching vibrations within the thiophene ring are predicted to appear in the 1400-1600 cm⁻¹ region. The C-S stretching modes are expected at lower frequencies. globalresearchonline.netiosrjournals.org

C-Br Vibration: The C-Br stretching vibration is anticipated to be in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. ijtsrd.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3400 - 2400 (broad) | Medium |

| C-H Stretch (Thiophene) | 3100 - 3000 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1750 - 1700 | Strong |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Strong |

| C=C Stretch (Thiophene Ring) | 1600 - 1450 | Medium |

| NO₂ Symmetric Stretch | 1360 - 1300 | Strong |

| C-O Stretch (Carboxylic Acid) | 1300 - 1200 | Medium |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| C-Br Stretch | 700 - 500 | Medium to Strong |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a common computational approach for predicting ¹H and ¹³C NMR chemical shifts. globalresearchonline.net

For this compound, the following NMR chemical shifts can be predicted based on the known effects of the substituents on the thiophene ring and by analogy with computational studies on similar structures: globalresearchonline.net

¹H NMR: The thiophene ring has one proton. Its chemical shift will be significantly influenced by the electron-withdrawing effects of the adjacent bromine atom and the nitro group, as well as the carboxylic acid group. It is expected to appear at a relatively downfield position. The proton of the carboxylic acid will be highly deshielded and is expected to appear as a broad singlet at a very downfield position, typically above 10 ppm.

¹³C NMR: The carbon atoms of the thiophene ring will show distinct chemical shifts based on their substitution. The carbon atom of the carboxylic acid group (C=O) will be the most downfield signal. The carbon atoms attached to the bromine and nitro groups will also be significantly shifted.

| Atom | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| -COOH (¹H) | 12.0 - 14.0 | singlet (broad) |

| Thiophene-H (¹H) | 7.5 - 8.5 | singlet |

| -COOH (¹³C) | 160 - 170 | - |

| Thiophene-C-COOH (¹³C) | 135 - 145 | - |

| Thiophene-C-H (¹³C) | 125 - 135 | - |

| Thiophene-C-Br (¹³C) | 110 - 120 | - |

| Thiophene-C-NO₂ (¹³C) | 145 - 155 | - |

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). globalresearchonline.net The presence of the thiophene ring, a chromophore, along with the electron-withdrawing nitro and carboxylic acid groups, and the bromine atom, suggests that the molecule will exhibit absorption bands in the UV-visible region.

Theoretical studies on substituted thiophenes indicate that the main electronic transitions are of the π → π* and n → π* types. biointerfaceresearch.combiointerfaceresearch.com The π → π* transitions, which are typically of higher energy and intensity, involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the oxygen and sulfur atoms) to the π* antibonding orbitals.

The simulated UV-Vis spectrum of this compound is expected to show a strong absorption band corresponding to the π → π* transition of the conjugated thiophene system, likely in the near-UV region. The presence of the nitro group is expected to cause a bathochromic (red) shift of this absorption maximum compared to unsubstituted thiophene-2-carboxylic acid. biointerfaceresearch.com

| Transition Type | Predicted λmax Range (nm) | Description |

|---|---|---|

| π → π | 280 - 350 | High intensity absorption corresponding to the conjugated thiophene system. |

| n → π | > 350 | Lower intensity absorption involving non-bonding electrons. |

Nonlinear Optical (NLO) Properties

Molecules with significant charge-transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit large nonlinear optical (NLO) responses. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO properties of a molecule.

In this compound, the thiophene ring acts as a π-conjugated bridge. The nitro group is a strong electron-acceptor, while the carboxylic acid group also has electron-withdrawing character. This intramolecular charge transfer from the thiophene ring to the substituents can lead to a significant first hyperpolarizability.

Theoretical calculations of the first hyperpolarizability can be performed using computational methods. researchgate.netuobaghdad.edu.iq For molecules with similar donor-π-acceptor motifs, it has been shown that the magnitude of β is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. nih.gov The presence of the strongly electron-withdrawing nitro group in this compound suggests that this molecule could possess a notable first hyperpolarizability, making it a candidate for investigation in the field of NLO materials. researchgate.net

Relationship between Electronic Structure and NLO Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure. Specifically, the arrangement of electron-donating and electron-withdrawing groups on a conjugated system can lead to significant NLO properties. In this compound, the thiophene ring acts as a π-conjugated bridge. The nitro (-NO2), bromo (-Br), and carboxylic acid (-COOH) groups are all electron-withdrawing in nature. This polysubstitution with electron-accepting groups is anticipated to create a significant intramolecular charge transfer, a key factor for enhancing NLO response.

Computational studies on similar nitro-substituted thiophene derivatives have demonstrated that the presence of a strong electron-acceptor group like the nitro group can lead to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This reduced HOMO-LUMO gap is often correlated with higher molecular polarizability (α) and first hyperpolarizability (β), which are measures of the NLO response. The delocalization of π-electrons across the thiophene ring, influenced by the substituents, plays a crucial role in these properties.

The first hyperpolarizability (β), a key parameter for second-order NLO materials, is particularly sensitive to the molecular asymmetry and the extent of charge transfer. While the molecule is not a classic "push-pull" system with distinct donor and acceptor ends, the cumulative electron-withdrawing effects of the substituents can induce a significant dipole moment and enhance the NLO response. Density Functional Theory (DFT) calculations are a common method to predict these properties. For instance, a DFT study on a nitro-thieno[3,2-b]thiophene-fullerene system highlighted that the presence of a nitro group as a strong electron-acceptor leads to excellent nonlinear responses. uobaghdad.edu.iq

Table 1: Predicted Electronic and NLO Properties of this compound based on Analogous Compounds

| Property | Predicted Trend/Value | Rationale |

| HOMO-LUMO Energy Gap (eV) | Relatively Low | Presence of strong electron-withdrawing groups (-NO2, -Br, -COOH) on the conjugated thiophene ring lowers the LUMO energy level. |

| Dipole Moment (Debye) | High | Significant charge asymmetry due to the electronegative substituents. |

| Polarizability (α) (a.u.) | Enhanced | Increased electron delocalization and charge mobility under an external electric field. |

| First Hyperpolarizability (β) (a.u.) | Significantly High | Strong intramolecular charge transfer characteristics induced by the electron-withdrawing groups. |

Note: The values in this table are qualitative predictions based on computational studies of similar substituted thiophene compounds and are intended for illustrative purposes.

Solvation Effects and Thermodynamic Properties

The behavior of a molecule in solution is governed by its interactions with the solvent, and these solvation effects can be investigated computationally. The thermodynamic properties of this compound, such as its enthalpy of formation and Gibbs free energy of solvation, can be predicted using theoretical models.

Computational studies on substituted thiophenes have utilized methods like the G3(MP2)//B3LYP to calculate thermochemical properties. nih.gov These studies allow for the estimation of the enthalpy of formation in the gas phase. The stability of the molecule is a key thermodynamic parameter that can be inferred from these calculations.

Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in conjunction with DFT to understand how a solvent influences a molecule's properties. The polarity of the solvent can significantly impact the electronic structure and, consequently, the NLO response of the solute molecule. For polar molecules like this compound, polar solvents are expected to stabilize the ground state more than the excited state, potentially leading to a blue shift (hypsochromic shift) in the absorption spectrum.

The Gibbs free energy of solvation (ΔGsolv) is a critical parameter that determines the solubility of a compound. It can be calculated as the sum of the electrostatic and non-electrostatic contributions. The carboxylic acid group is capable of forming hydrogen bonds with protic solvents, which would significantly contribute to the solvation energy.

Table 2: Predicted Solvation and Thermodynamic Properties of this compound

| Property | Predicted Behavior | Influencing Factors |

| Enthalpy of Formation (gas phase) | Exothermic | The stability of the aromatic thiophene ring and the energetic contributions of the substituents. |

| Solubility | Higher in polar protic solvents | The polar nature of the molecule and the hydrogen bonding capability of the carboxylic acid group. |

| Gibbs Free Energy of Solvation (ΔGsolv) | More negative in polar solvents | Stronger solute-solvent interactions (dipole-dipole, hydrogen bonding) in polar environments. |

| UV-Vis Absorption Maximum (λmax) | Solvent-dependent (Solvatochromism) | Differential stabilization of the ground and excited states by solvents of varying polarity. |

Note: The predictions in this table are based on general principles of computational chemistry and studies on analogous thiophene derivatives.

Advanced Applications and Structure Activity Relationships Sar of 4 Bromo 5 Nitrothiophene 2 Carboxylic Acid Derivatives

Medicinal Chemistry Applications

The inherent reactivity and specific electronic properties of the 4-bromo-5-nitrothiophene-2-carboxylic acid core have made it an attractive starting point for synthesizing novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, demonstrating the scaffold's potential in addressing complex diseases.

While direct studies on this compound derivatives as GPR35 agonists are limited, research on analogous structures, such as thieno[3,2-b]thiophene-2-carboxylic acid derivatives, provides significant insights into the structure-activity relationships (SAR) for this receptor. These studies have identified several functional groups that are critical for agonist activity.

The inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in DNA repair pathways like BRCA mutations. Thiophene-based scaffolds have been investigated as core structures for novel PARP inhibitors. Theoretical studies involving thiophene (B33073) derivatives have shown potential interactions with BRCA-1, a key protein in the DNA repair process that is functionally linked to PARP1 activity.

Specifically, the thiophene carboxamide moiety has emerged as a promising scaffold for developing anticancer agents, including those targeting DNA repair mechanisms. While direct evaluation of this compound derivatives as PARP inhibitors is not extensively documented, their structural similarity to known thiophene-based inhibitors suggests their potential. The carboxamide derivative of this acid could mimic the nicotinamide part of the NAD+ cofactor that binds to the PARP catalytic domain. The bromo and nitro substituents would offer vectors for modifying solubility, cell permeability, and binding interactions, potentially leading to the development of potent and selective PARP inhibitors. Further research into carboxamide analogues of this compound is warranted to explore this therapeutic potential.

The rise of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. Thiophene derivatives have shown significant promise in this area. Research has demonstrated that esters derived from 5-bromothiophene-2-carboxylic acid, a close analogue of the title compound, exhibit notable antibacterial activity.

These compounds function by targeting essential bacterial processes. For example, studies on 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives revealed effective in vitro antibacterial action against extensively drug-resistant (XDR) Salmonella Typhi. The mechanism is believed to involve the inhibition of crucial bacterial enzymes like DNA gyrase. The structure-activity relationship suggests that the presence of the thiophene ring is critical, and modifications at the 5-position can significantly enhance potency. The introduction of a nitro group, as in this compound, could further modulate this activity due to its strong electron-withdrawing nature.

| Derivative Class | Target Organism | Activity (MIC) | Reference |

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3.125 mg/mL | nih.gov |

Derivatives of substituted thiophenes are actively being investigated for their potential as anticancer agents. Studies have shown that hybrid molecules incorporating thiophene exhibit significant cytotoxicity against various cancer cell lines, including the human lung adenocarcinoma cell line, A549.

One study focused on novel thiophenyl thiazolyl-pyridine hybrids, which were evaluated for their in vitro anticancer activity against A549 cells. The results indicated that several of these compounds displayed promising cytotoxic effects, with IC50 values in the sub-micromolar range, comparable to the standard chemotherapy drug doxorubicin mdpi.com. The anticancer activity is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The thiophene scaffold serves as a versatile platform for designing molecules that can fit into the ATP-binding pocket of protein kinases like EGFR, thereby inhibiting their function and halting cancer cell growth nih.gov. The bromo and nitro substituents on the this compound core can be exploited to fine-tune the binding affinity and selectivity of these derivatives for specific cancer-related targets.

| Compound/Derivative | Cell Line | Activity (IC50 µM) | Reference |

| (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone | A549 (Lung Cancer) | 0.452 | mdpi.com |

| Thiazolyl Pyridine Derivative 8a | A549 (Lung Cancer) | 0.491 | mdpi.com |

| Thiazolyl Pyridine Derivative 8b | A549 (Lung Cancer) | 0.513 | mdpi.com |

| 5-bromoindole-2-carboxylic acid derivative 3a | A549 (Lung Cancer) | - | nih.gov |

Note: Specific IC50 value for compound 3a against A549 was not provided in the abstract, but it was identified as the most powerful derivative against the tested cell lines.

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide range of bioactive derivatives.

Hydrazones: A common strategy involves converting the carboxylic acid into its corresponding hydrazide. This is typically achieved by first esterifying the acid, followed by reaction with hydrazine hydrate researchgate.net. The resulting 4-bromo-5-nitrothiophene-2-carbohydrazide can then be condensed with various aldehydes or ketones to produce a library of hydrazide-hydrazone derivatives. This class of compounds is well-known for its broad spectrum of biological activities, including antimicrobial and anticancer effects nih.govmdpi.com.

Thiadiazoles: The 1,3,4-thiadiazole ring is another important pharmacophore that can be synthesized from the carboxylic acid precursor. A widely used method involves the cyclization of thiosemicarbazides. The thiophene carboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to yield 2-amino-5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives ekb.egsbq.org.br.

Pyrrolidinone Derivatives: The synthesis of pyrrolidinone derivatives can be achieved through various routes. While not always starting directly from the carboxylic acid, the thiophene moiety can be incorporated into precursors for cyclization reactions. For instance, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions provide a modern, metal-free method for constructing highly functionalized 2-pyrrolidinones rsc.org. Precursors containing the 4-bromo-5-nitrothiophene scaffold could potentially be used in such synthetic strategies.

Additionally, the bromine atom at the 4-position allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the introduction of various aryl or heteroaryl groups, further diversifying the chemical space of potential drug candidates derived from this scaffold nih.gov.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. This method is frequently employed in the study of this compound derivatives to rationalize their biological activities and guide further drug design.

Anticancer Applications: In the context of anticancer research, derivatives are often docked into the active sites of protein kinases, such as EGFR. These studies help to identify key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the compounds nih.gov. For example, docking studies of thiophene-based hybrids against the A549 lung cancer cell line target have helped elucidate their binding modes and support their potential as kinase inhibitors mdpi.com.

Antimicrobial Applications: For antimicrobial derivatives, docking studies are performed against essential bacterial enzymes. For instance, derivatives of 5-bromothiophene-2-carboxylate have been docked against the DNA gyrase of S. Typhi to understand the structural basis of their antibacterial activity nih.gov. These in silico analyses provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds to enhance their potency and selectivity rjraap.comresearchgate.net.

Materials Science Applications

The unique electronic and structural characteristics of this compound derivatives make them promising candidates for a variety of applications in materials science, particularly in the realm of organic electronics and nanoarchitectures. The ability to precisely tune the molecular structure allows for the systematic investigation of structure-property relationships, which is crucial for the rational design of high-performance materials.

While direct experimental data on the specific use of this compound in polymer solar cells is limited in publicly available research, the functional groups on this molecule suggest a significant potential role in the design of conjugated oligomers for such applications. In the field of organic photovoltaics, the performance of polymer solar cells is intimately linked to the electronic properties and morphology of the active layer, which typically consists of a blend of a p-type conjugated polymer (donor) and an n-type fullerene derivative (acceptor).

The incorporation of thiophene-based repeating units is a well-established strategy in the design of donor polymers. The electronic properties of these polymers can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the thiophene ring. The this compound moiety, with its two strong electron-withdrawing groups (nitro and bromo), can be envisioned as a key component in constructing low-bandgap polymers. A lower highest occupied molecular orbital (HOMO) energy level, induced by these electron-withdrawing groups, can lead to a higher open-circuit voltage (Voc) in a solar cell device.

The carboxylic acid group provides a reactive site for polymerization or for the attachment of solubilizing side chains, which are essential for solution processability. Furthermore, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Stille coupling, to build up the conjugated backbone of an oligomer or polymer.

The table below illustrates the potential impact of incorporating a this compound derivative into a conjugated polymer backbone for use in polymer solar cells, based on general principles of organic semiconductor design.

| Property | Influence of this compound moiety | Potential Impact on Polymer Solar Cell Performance |

| HOMO Energy Level | Lowered due to strong electron-withdrawing nitro and bromo groups. | Increased open-circuit voltage (Voc). |

| LUMO Energy Level | Lowered, potentially leading to better electron injection/transport. | Improved electron mobility and charge separation. |

| Bandgap | Reduced due to the intramolecular charge transfer character. | Broader absorption of the solar spectrum, leading to higher short-circuit current (Jsc). |

| Solubility | Carboxylic acid can be functionalized to attach solubilizing alkyl chains. | Enhanced processability from solution for active layer fabrication. |

| Morphology | The polarity of the nitro and carboxylic acid groups could influence intermolecular packing and phase separation with the acceptor material. | Optimization of the bulk heterojunction morphology for efficient exciton dissociation and charge transport. |

It is important to note that while these predictions are based on established structure-property relationships in conjugated polymers, experimental validation through the synthesis and characterization of materials containing the this compound unit is necessary.

Functional oligothiophenes are of great interest for the construction of well-defined nanoarchitectures due to their predictable self-assembly behavior. The ability to control the arrangement of molecules at the nanoscale is critical for the development of advanced electronic and photonic devices. The this compound unit offers several handles for directing the self-assembly of oligothiophenes.

The carboxylic acid group is a key functional group for forming strong, directional hydrogen bonds. This can lead to the formation of highly ordered one-dimensional or two-dimensional structures. For instance, the self-assembly of carboxylic acid-functionalized oligothiophenes on surfaces like highly oriented pyrolytic graphite (HOPG) has been shown to result in well-ordered monolayers.

The presence of the polar nitro group and the bromine atom can also influence intermolecular interactions through dipole-dipole forces and halogen bonding, respectively. These interactions, in concert with the hydrogen bonding from the carboxylic acid, can provide a high degree of control over the final nanoarchitecture.

The following table outlines the key molecular features of a hypothetical functional oligothiophene derived from this compound and their role in the formation of nanoarchitectures.

| Molecular Feature | Role in Self-Assembly and Nanoarchitecture Formation |

| Carboxylic Acid Group | Promotes strong, directional hydrogen bonding, leading to the formation of dimers or extended chains. |

| Nitro Group | Introduces a strong dipole moment, influencing intermolecular electrostatic interactions and molecular packing. |

| Bromine Atom | Can participate in halogen bonding, providing an additional directional interaction to guide self-assembly. |

| Thiophene Backbone | π-π stacking interactions between the conjugated backbones contribute to the stability and electronic coupling within the nanoarchitecture. |

By strategically combining these interactions, it is possible to design and synthesize functional oligothiophenes that self-assemble into complex and well-defined nanoarchitectures, such as nanowires, nanoribbons, or two-dimensional sheets. These nanostructures could find applications in organic field-effect transistors (OFETs), sensors, and molecular electronics. The synthesis of such oligothiophenes would likely involve the use of the bromine atom for coupling reactions to extend the conjugated system, while the carboxylic acid and nitro groups would be preserved to direct the self-assembly process.

Future Research Directions and Unexplored Avenues for 4 Bromo 5 Nitrothiophene 2 Carboxylic Acid

Novel Synthetic Routes and Green Chemistry Approaches

While classical methods for the synthesis of substituted thiophenes are established, future research could focus on developing more efficient, sustainable, and safer synthetic protocols for 4-bromo-5-nitrothiophene-2-carboxylic acid.

Data Table: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced reaction control. wikipedia.orgresearchgate.net | Optimization of reaction conditions (temperature, time, solvent) to selectively introduce the bromo and nitro groups and minimize side products. |

| Continuous Flow Chemistry | Enhanced safety for nitration reactions, improved scalability, precise control over reaction parameters. rsc.orgacs.orgresearchtrends.net | Design of a multi-step flow process for the sequential bromination, nitration, and carboxylation of a thiophene (B33073) precursor. |

| Metal-Free Synthesis | Avoidance of toxic metal catalysts, promotion of green chemistry principles. nih.gov | Development of novel metal-free halogenation and nitration reagents and methodologies applicable to the thiophene core. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Exploration of enzymes for the regioselective functionalization of the thiophene ring. |

Further research into these areas could lead to more economical and environmentally benign methods for producing this compound, making it more accessible for further studies and applications.

Further Exploration of Structure-Activity Relationships in Bioactive Derivatives

The biological activities of thiophene derivatives are well-documented, with many exhibiting anticancer, antimicrobial, and anti-inflammatory properties. colby.eduresearchgate.netencyclopedia.pub The specific substitution pattern of this compound makes it an interesting candidate for derivatization and biological screening.

Future research should focus on synthesizing a library of derivatives by modifying the carboxylic acid group (e.g., forming amides, esters) and by substituting the bromine atom. A systematic study of these derivatives would help in establishing a clear structure-activity relationship (SAR). mans.edu.eg For instance, studies on other nitrothiophenes have shown that the electronic properties and the position of the nitro group significantly influence their antibacterial activity. nih.gov

Table: Potential Bioactive Derivatives and SAR Focus

| Derivative Type | Rationale | Key Parameters for SAR |

| Amides and Esters | Modulate lipophilicity and hydrogen bonding potential, potentially improving cell permeability and target interaction. | Nature of the amine or alcohol used, steric and electronic effects of the substituent. |

| Suzuki Coupling Products (at bromo position) | Introduce diverse aryl or heteroaryl groups, expanding the chemical space and potential for new interactions with biological targets. | Electronic nature and substitution pattern of the coupled aryl group. |

| Reduced Nitro Group Derivatives (Anilines) | The nitro group is often a key pharmacophore but can also lead to toxicity. Its reduction to an amine offers a different set of properties for biological evaluation. | Further functionalization of the resulting amino group. |

By correlating the structural modifications with biological activity, it would be possible to design and synthesize more potent and selective bioactive compounds based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Characterization

A thorough understanding of the molecular structure and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and interactions. While standard spectroscopic techniques are routinely used, advanced methods can provide deeper insights.

Future work should aim to:

Obtain a single-crystal X-ray diffraction structure of this compound. This would provide definitive information on its solid-state conformation, bond lengths, and angles, which is currently lacking. X-ray studies on other thiophene derivatives have revealed important details about their molecular geometry and intermolecular interactions. researchgate.netresearchgate.netacs.org

Employ advanced NMR techniques , such as 2D NMR (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals, especially for more complex derivatives.

Utilize computational chemistry to complement experimental data. Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, molecular orbitals (HOMO-LUMO), and electrostatic potential, offering insights into the molecule's reactivity and potential interaction sites.

Development of New Materials Based on this compound

Thiophene-containing molecules are fundamental building blocks for a variety of advanced materials, particularly in the field of organic electronics. juniperpublishers.comresearchgate.netjuniperpublishers.com The functional groups on this compound make it a versatile precursor for new materials.

Unexplored Avenues in Materials Science:

Conductive Polymers: The thiophene ring is the core unit of polythiophenes, a major class of conductive polymers. wikipedia.orgresearchgate.netaip.org Future research could explore the polymerization of derivatives of this compound. The bromo- and nitro- substituents would be expected to significantly influence the electronic properties and processability of the resulting polymers.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming MOFs. acs.orgnih.govresearchgate.netaub.edu.lb The bromine and nitro groups could then be post-synthetically modified to tune the properties of the MOF for applications in gas storage, catalysis, or sensing.

Organic Dyes and Pigments: The extended conjugation and presence of electron-withdrawing groups in derivatives of this compound could lead to interesting photophysical properties, making them candidates for novel dyes.

In-depth Mechanistic Studies of its Chemical Reactivity and Biological Interactions

A deeper understanding of the reaction mechanisms and biological interactions of this compound is essential for its rational application.

Areas for Future Mechanistic Investigation:

Chemical Reactivity: The interplay between the bromo, nitro, and carboxylic acid groups on the thiophene ring presents a complex scenario for chemical reactivity. Future studies should systematically investigate:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group is expected to activate the ring towards nucleophilic attack. nih.govnih.govquimicaorganica.orgmdpi.com Mechanistic studies could elucidate the regioselectivity and kinetics of SNAr reactions at the bromine position.

Cycloaddition Reactions: While thiophenes are generally less reactive in cycloadditions than furans or pyrroles, the electronic nature of the substituents could modulate this reactivity. researchgate.netrsc.orgresearchtrends.netrsc.orgutexas.edu

Biological Mechanism of Action: For any identified bioactive derivatives, it is crucial to elucidate their mechanism of action. For instance, many nitro-containing drugs are prodrugs that require bioreduction of the nitro group to exert their effect. nih.govresearchgate.netdur.ac.uknih.gov Future research could investigate if derivatives of this compound follow a similar activation pathway and identify their specific cellular targets. nih.govsemanticscholar.orgacs.orgnih.govsemanticscholar.orgresearchgate.netfarmaciajournal.commdpi.comnih.govnih.gov

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable building block in various fields of chemistry and materials science.

Q & A

Q. What are the key considerations for synthesizing 4-bromo-5-nitrothiophene-2-carboxylic acid, and how can regiochemical control be achieved?

The synthesis typically involves sequential functionalization of the thiophene ring. Bromination at the 4-position is guided by directing effects of the carboxylic acid group, while nitration at the 5-position requires careful control of reaction conditions (e.g., mixed acid systems at controlled temperatures). Evidence from related thiophene derivatives suggests the use of HNO₃/H₂SO₄ for nitration and FeBr₃ or NBS for bromination . Characterization of intermediates via TLC and NMR is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures are diagnostic?

Key techniques include:

- ¹H/¹³C NMR : The bromine atom at C4 and nitro group at C5 create distinct deshielding patterns. The carboxylic acid proton (if present) appears as a broad singlet at δ ~12–14 ppm.

- IR : Stretching vibrations for -COOH (~2500–3300 cm⁻¹, broad), -NO₂ (~1520 and 1350 cm⁻¹), and C-Br (~550–650 cm⁻¹) .

- Elemental analysis : To verify purity and stoichiometry .

Q. How does the reactivity of the bromine and nitro groups influence downstream modifications?

The bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl or alkyl groups. The nitro group can be reduced to an amine (-NH₂) for further functionalization (e.g., diazotization, amide formation). Reactivity is pH-dependent; the carboxylic acid group may require protection (e.g., esterification) during these steps .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during functionalization (e.g., debromination or over-nitration)?

- Temperature control : Lower temperatures (0–5°C) during nitration reduce polysubstitution.

- Protecting groups : Methyl ester protection of the carboxylic acid prevents electrophilic deactivation during bromination.

- Catalyst optimization : Use of Lewis acids like FeCl₃ improves selectivity in nitration .

- In situ monitoring : Real-time UV-Vis or FTIR can detect intermediate species and optimize reaction quenching .

Q. How can computational modeling aid in predicting regioselectivity for substitution reactions?

Density Functional Theory (DFT) calculations can map electron density distributions and Fukui indices to identify reactive sites. For example, the nitro group’s electron-withdrawing effect directs nucleophilic attacks to the 3-position, while the bromine’s steric effects influence coupling reactions .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

The polar carboxylic acid group promotes hydrogen bonding, but nitro and bromine groups introduce steric hindrance. Strategies include:

Q. How does this compound serve as a building block for complex heterocycles (e.g., fused-ring systems)?

Its bromine and nitro groups enable sequential cross-coupling and cyclization reactions. For instance, Suzuki coupling with boronic acids can yield biaryl intermediates, followed by nitro reduction and intramolecular amidation to form thienopyrrole derivatives .

Q. How should contradictory spectral data (e.g., conflicting melting points or NMR shifts) be resolved?

Cross-validate with multiple techniques:

- DSC/TGA for precise melting points and thermal stability.

- High-resolution MS to confirm molecular mass.

- X-ray crystallography for unambiguous structural assignment .

Q. What are the decomposition pathways under acidic or basic conditions, and how can stability be enhanced?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.